2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile
Description
2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety attached to a modified thiolane (tetrahydrothiophene) ring. The thiolane ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at the 3- and 4-positions, respectively. The compound’s stereochemistry and conformational flexibility due to the thiolane ring could influence its biological activity or physicochemical properties.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-5-3-2-4-10(11)6-13/h2-5,9,14H,7-8H2,1H3 |
InChI Key |
FAHGZSSLVMXUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The thiolane ring can be introduced through a subsequent reaction with appropriate thiolane precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts. This approach minimizes the use of hazardous chemicals and simplifies the separation process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Oxo-4-methylthiolan-3-yl)benzonitrile.
Reduction: Formation of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally comparable compound in the evidence is 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile (CAS: 866019-15-0) . Key differences include:
- Heterocyclic Core: The target compound contains a thiolane (saturated 5-membered sulfur ring), whereas the analogous compound features a thiazolidinone (5-membered ring with sulfur, two ketone groups, and a methyl substituent).
- Functional Groups: The target compound has a hydroxyl group on the thiolane ring, while the analogous compound includes two ketone groups (2,4-dioxo) on the thiazolidinone ring.
- Substituent Position: The benzonitrile group is attached at the 2-position of the thiolane in the target compound but at the 5-position of the thiazolidinone via a methylene bridge in the analogous compound.
Molecular and Physicochemical Properties
A comparative analysis is summarized below:
*Hypothetical values derived from structural interpretation due to lack of direct data.
Biological Activity
2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is , and it features a thiolane ring with a hydroxyl group and a benzonitrile moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can modulate inflammatory pathways. It inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may have therapeutic implications in treating inflammatory diseases.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile had an MIC of 32 µg/mL against S. aureus, which is significant compared to other tested compounds .
- Anti-inflammatory Activity : In a recent investigation, researchers found that treatment with this compound reduced LPS-induced IL-6 levels by approximately 50% in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Studies : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential for further development as an anticancer therapeutic .
The biological activity of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile may be attributed to its ability to interact with specific cellular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway.
- Anticancer : Induction of reactive oxygen species (ROS) leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
